molecular formula C8H9BClFO3 B8207389 (6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid

(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid

Cat. No.: B8207389
M. Wt: 218.42 g/mol
InChI Key: IUYPTNYQUDKJRW-UHFFFAOYSA-N
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Description

(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid (MFCD32902742) is a substituted arylboronic acid characterized by a chloro group at the 6-position, an ethoxy group at the 3-position, and a fluoro substituent at the 2-position on the phenyl ring. Its molecular formula is C₈H₈BClFO₃. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and binding affinity .

Properties

IUPAC Name

(6-chloro-3-ethoxy-2-fluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYPTNYQUDKJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid typically involves the following steps:

    Halogenation: The starting material, 3-ethoxyphenol, undergoes halogenation to introduce the chlorine and fluorine substituents at the desired positions on the phenyl ring.

    Borylation: The halogenated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid depends on the specific application:

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and pKa

The substituents on arylboronic acids significantly modulate their Lewis acidity (pKa) and binding affinity for diols (e.g., glucose). Key comparisons include:

Compound Name Substituents pKa (Estimated) Key Electronic Effects
(6-Chloro-3-ethoxy-2-fluorophenyl)boronic acid 6-Cl, 3-OEt, 2-F ~8.5–9.0 Electron-withdrawing Cl/F lower pKa; OEt mildly electron-donating
(6-Bromo-2-ethoxy-3-fluorophenyl)boronic acid (A117466) 6-Br, 2-OEt, 3-F ~8.7–9.2 Br (stronger electron-withdrawing) further lowers pKa compared to Cl
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid (A103375) 6-Br, 3-F, 2-OMe ~9.0–9.5 Methoxy (electron-donating) increases pKa compared to ethoxy
Phenylboronic acid No substituents ~9.8–10.2 Higher pKa due to lack of electron-withdrawing groups

Analysis :

  • The 6-Cl and 2-F substituents in the target compound enhance Lewis acidity (lower pKa) through inductive effects, favoring diol complexation at physiological pH. Ethoxy at the 3-position partially offsets this via resonance donation .
  • Bromo-substituted analogs (e.g., A117466) exhibit even lower pKa due to Br’s stronger electron-withdrawing nature, but may face steric challenges in binding .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions require boronic acids to balance reactivity and stability. Comparisons with other arylboronic acids:

Compound Name Cross-Coupling Efficiency (Relative Rate) Steric Hindrance Applications
This compound Moderate High (ortho-F/Cl) Synthesis of polysubstituted biaryls
3-Thiophenylboronic acid High Low Conjugated polymer synthesis
4-MCPBA (4-Methylcarboxyphenylboronic acid) Low Moderate Glucose sensing

Analysis :

  • Ortho-substituents (Cl/F) in the target compound increase steric hindrance, slowing transmetalation in cross-coupling compared to unhindered analogs like 3-thiophenylboronic acid. However, electron-withdrawing groups activate the boronic acid for coupling with electron-rich aryl halides .

Analysis :

  • The target compound’s lower pKa (~8.5–9.0) enables moderate glucose binding at physiological pH, outperforming phenylboronic acid but lagging behind HPBI-based sensors. Steric hindrance from ortho-substituents may limit binding efficiency .

Stability and Functionalization Potential

Compound Name Oxidative Stability Derivatization Potential
This compound Moderate (resists H₂O₂) High (via ethoxy/fluoro modification)
(6-Amino-3-chloro-2-fluorophenyl)boronic acid Low (amino group oxidizable) Limited due to amine reactivity
Boronate esters (e.g., MIDA derivatives) High Versatile in iterative C–H functionalization

Analysis :

  • The ethoxy group in the target compound allows further alkylation or hydrolysis, while chloro/fluoro substituents enhance stability against oxidative cleavage compared to amino analogs .

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